molecular formula C12H16N4O8 B14112010 (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Cat. No.: B14112010
M. Wt: 344.28 g/mol
InChI Key: RDIJEATTYWWNKA-ACIRMZHZSA-N
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Description

The compound (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid and its enantiomer (3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid are complex organic molecules. These compounds belong to the class of heterocyclic compounds, which are known for their diverse chemical properties and wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired heterocyclic ring structure.

Industrial Production Methods

Industrial production of these compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

These compounds have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, they may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in their observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid
  • (3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

Uniqueness

These compounds are unique due to their specific stereochemistry and the presence of the oxazole ring, which imparts distinct chemical and biological properties. Compared to other similar heterocyclic compounds, they may exhibit different reactivity and biological activities, making them valuable for specific applications.

Properties

Molecular Formula

C12H16N4O8

Molecular Weight

344.28 g/mol

IUPAC Name

(3aS,6S,6aS)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid;(3aR,6R,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid

InChI

InChI=1S/2C6H8N2O4/c2*9-5-2-1-7-3(6(10)11)4(2)12-8-5/h2*2-4,7H,1H2,(H,8,9)(H,10,11)/t2*2-,3-,4-/m10/s1

InChI Key

RDIJEATTYWWNKA-ACIRMZHZSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](N1)C(=O)O)ONC2=O.C1[C@H]2[C@@H]([C@H](N1)C(=O)O)ONC2=O

Canonical SMILES

C1C2C(C(N1)C(=O)O)ONC2=O.C1C2C(C(N1)C(=O)O)ONC2=O

Origin of Product

United States

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